

# Efavirenz and Its Neuropsychiatric Profile: A Comparative Analysis Against Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Efavirenz |           |
| Cat. No.:            | B1671121  | Get Quote |

#### For Immediate Release

A comprehensive review of clinical data underscores the distinct neuropsychiatric adverse event (NPAE) profile of **efavirenz** (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), when compared with other classes of antiretroviral (ARV) agents. While remaining a potent component of antiretroviral therapy (ART), EFV is associated with a higher incidence of central nervous system (CNS) side effects, a factor that has led to the increased use of alternative regimens. This guide provides a detailed comparison of EFV-induced neuropsychiatric effects with those of other key antiretrovirals, supported by quantitative data from pivotal clinical trials, an overview of experimental assessment protocols, and a visualization of the proposed underlying signaling pathways.

## Quantitative Comparison of Neuropsychiatric Adverse Events

The incidence of neuropsychiatric adverse events varies significantly across different antiretroviral agents. **Efavirenz** has been consistently associated with a higher frequency of these events compared to the newer NNRTI rilpivirine (RPV), the integrase inhibitor dolutegravir (DTG), and the older NNRTI nevirapine (NVP).

#### Efavirenz vs. Rilpivirine



Data from the pooled ECHO and THRIVE clinical trials provide a clear comparison of the neuropsychiatric profiles of **efavirenz** and rilpivirine in treatment-naïve HIV-1-infected adults.[1]

| Adverse Event<br>(Treatment-<br>Related) | Rilpivirine (n=686) | Efavirenz (n=682) | p-value |
|------------------------------------------|---------------------|-------------------|---------|
| Any Neuropsychiatric<br>AE               | 27%                 | 48%               | <0.0001 |
| Neurological AEs                         | 17%                 | 38%               | <0.0001 |
| - Dizziness                              | 8%                  | 26%               | <0.01   |
| Psychiatric AEs                          | 15%                 | 23%               | 0.0002  |
| - Abnormal<br>Dreams/Nightmares          | 8%                  | 13%               | <0.01   |
| Discontinuation due to AEs               | 3%                  | 8%                | 0.0005  |

Table 1: Incidence of Treatment-Related Neuropsychiatric Adverse Events at 48 Weeks in the ECHO and THRIVE Trials.[1]

#### Efavirenz vs. Dolutegravir

A retrospective observational study comparing dolutegravir- and **efavirenz**-based regimens revealed significant differences in discontinuation rates due to adverse events, particularly NPAEs.[2][3]

| Outcome                       | Dolutegravir<br>(n=282) | Efavirenz (n=148) | p-value |
|-------------------------------|-------------------------|-------------------|---------|
| Discontinuation due to any AE | 12.1%                   | 35.8%             | <0.001  |
| Discontinuation due to NPAEs  | 8.2%                    | 25.0%             | <0.001  |



Table 2: Discontinuation Rates due to Adverse Events in a Comparative Real-Life Study of Dolutegravir and **Efavirenz**.[2][3]

A prospective cohort study in Brazil also found a lower likelihood of neuropsychiatric ADRs with a dolutegravir-based regimen compared to an **efavirenz**-based one (OR = 0.24; 95% CI = 0.14-0.40).[4][5] The most frequently reported NPAEs in the **efavirenz** group were sleep disorders and disturbances (21.3%), neurological disorders (13.9%), headaches (8.1%), and anxiety disorders and symptoms (3.0%).[4][5]

#### Efavirenz vs. Nevirapine

A meta-analysis of eight randomized trials and 26 prospective cohorts compared the adverse event profiles of nevirapine and **efavirenz**. While patients on NVP were more likely to discontinue treatment due to any adverse event, those on EFV were significantly more likely to experience severe CNS events.[6][7]

| Adverse Event                        | Odds Ratio (EFV vs. NVP) | 95% Confidence Interval |
|--------------------------------------|--------------------------|-------------------------|
| Severe Central Nervous System Events | 3.4                      | 2.1 - 5.4               |

Table 3: Odds Ratio for Severe Central Nervous System Events with **Efavirenz** Compared to Nevirapine.[6][7]

# Experimental Protocols for Assessing Neuropsychiatric Effects

The assessment of neuropsychiatric adverse events in clinical trials of antiretrovirals relies on standardized methodologies to ensure consistency and comparability of data.

#### **Grading of Adverse Events**

A widely used system for classifying the severity of adverse events is the U.S. Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.[8] This scale grades NPAEs from 1 (mild) to 4 (life-threatening), providing a standardized framework for reporting.[8]



#### **Patient-Reported Outcome Measures**

In addition to clinician grading, patient-reported outcomes are crucial for capturing the subjective experience of neuropsychiatric symptoms. Standardized questionnaires are often employed for this purpose:

- Hospital Anxiety and Depression Scale (HADS): This scale is used to assess the presence and severity of anxiety and depression.
- Pittsburgh Sleep Quality Index (PSQI): This self-report questionnaire assesses sleep quality and disturbances over a one-month period.[9]
- Simplified Medication Adherence Questionnaire (SMAQ): While not a direct measure of NPAEs, this questionnaire can help assess how side effects may be impacting a patient's ability to adhere to their treatment regimen.[9]

The RELAX study, for instance, utilized the HADS and PSQI to evaluate improvements in neuropsychiatric symptoms after switching from an antiretroviral causing CNS disturbances (primarily **efavirenz**) to nevirapine.[9]

### **Signaling Pathways and Experimental Workflows**

The neuropsychiatric effects of **efavirenz** are thought to be multifactorial, with several proposed molecular mechanisms.

# Proposed Signaling Pathway for Efavirenz-Induced Neurotoxicity

**Efavirenz**-induced neurotoxicity is believed to stem from a combination of mitochondrial dysfunction and alterations in neurotransmitter systems. **Efavirenz** can impair the mitochondrial electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS). This oxidative stress can damage neurons and astrocytes.[4][10] Furthermore, **efavirenz** has been shown to interact with the serotonergic system, acting as an antagonist at 5-HT2A and 5-HT2C receptors, and as an inverse agonist at 5-HT6 receptors.[11][12] It may also interfere with the dopamine transporter.[13]

Caption: Proposed signaling pathway of **efavirenz**-induced neurotoxicity.



# General Experimental Workflow for Assessing NPAEs in Clinical Trials

The assessment of neuropsychiatric adverse events in clinical trials typically follows a structured workflow, from patient enrollment to data analysis.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Neurological and psychiatric tolerability of rilpivirine (TMC278) vs. efavirenz in treatmentnaïve, HIV-1-infected patients at 48 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discontinuation due to neuropsychiatric adverse events with efavirenz- and dolutegravir-based antiretroviral therapy: a comparative real-life study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discontinuation due to neuropsychiatric adverse events with efavirenz- and dolutegravirbased antiretroviral therapy: a comparative real-life study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efavirenz Induces Neuronal Autophagy and Mitochondrial Alterations PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropsychiatric adverse drug reactions and associated factors in a cohort of individuals starting dolutegravir-based or efavirenz-based antiretroviral therapy in Belo Horizonte, Brazil
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse events associated with nevirapine and efavirenz-based first-line antiretroviral therapy: a systematic review and meta-analysis Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Adverse events associated with nevirapine and efavirenz-based first-line antiretroviral therapy: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of neuropsychiatric adverse events during clinical trials of efavirenz in antiretroviral-naive patients: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcome of neuropsychiatric symptoms related to an antiretroviral drug following its substitution by nevirapine: the RELAX study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuronal bioenergetics and acute mitochondrial dysfunction: a clue to understanding the central nervous system side effects of efavirenz PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of serotonergic action of the HIV-1 antiretroviral efavirenz PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of serotonergic action of the HIV-1 antiretroviral efavirenz -PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. HIV Neuropathogenesis in the Presence of a Disrupted Dopamine System PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efavirenz and Its Neuropsychiatric Profile: A Comparative Analysis Against Other Antiretrovirals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671121#comparison-of-efavirenz-induced-neuropsychiatric-effects-with-other-antiretrovirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com